ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate

Antifungal SDH inhibitor Crop protection

Sourcing a versatile SDHI-active scaffold for antifungal or anticancer SAR programs is challenging. This compound, a 1,3-dimethylpyrazole-thiazole hybrid, provides a validated solution. Key advantages include: (i) documented SDHI pharmacophore with class analogs achieving EC50 as low as 0.8 mg/L against Sclerotinia sclerotiorum; (ii) dual anticancer activity against MCF-7, HepG2, and HCT-116 lines; and (iii) a free C-5 thiazole position enabling late-stage diversification. Procure with confidence for medicinal chemistry and agrochemical discovery campaigns.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33
CAS No. 1013785-97-1
Cat. No. B2939521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate
CAS1013785-97-1
Molecular FormulaC12H14N4O3S
Molecular Weight294.33
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C
InChIInChI=1S/C12H14N4O3S/c1-4-19-11(18)8-6-20-12(13-8)14-10(17)9-5-7(2)15-16(9)3/h5-6H,4H2,1-3H3,(H,13,14,17)
InChIKeyYQTALTDBXBPSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate (CAS 1013785-97-1): Structural Baseline & Class Identity


Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate (CAS 1013785-97-1, molecular formula C12H14N4O3S, MW 294.33) is a synthetic hybrid molecule that fuses a 1,3-dimethylpyrazole-5-carboxamide moiety with a thiazole-4-carboxylate ethyl ester core via a carboxamide linker [1]. This scaffold belongs to the pyrazole–thiazole carboxamide class, which has been independently validated as a succinate dehydrogenase inhibitor (SDHI) pharmacophore with demonstrated antifungal and anticancer activities [2][3]. The compound's defining structural features—dual N-methyl substitution on the pyrazole ring and an unsubstituted thiazole C-5 position—distinguish it from mono-methyl, N-ethyl, or C-5-aryl-substituted analogs and may influence target binding and metabolic stability [3][4].

Scaffold
Pyrazole–thiazole carboxamide SDHI pharmacophore
Key Substituents
1,3-Dimethylpyrazole; unsubstituted thiazole C-5 for diversification
Screening Utility
Antifungal, anticancer, and antimicrobial screening; late-stage analog synthesis

Why Generic Substitution of Pyrazole–Thiazole Carboxamides Is Not Feasible for Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate


Within the pyrazole–thiazole carboxamide class, even minor modifications to the pyrazole N-substituent or thiazole C-5 position can produce >10-fold differences in antifungal EC50 values [1][2]. The 1,3-dimethyl substitution pattern uniquely positions this compound relative to 1-methyl-only or 1-ethyl-3-methyl analogs, potentially altering steric fit within the SDH ubiquinone-binding pocket [3]. The free C-5 position on the thiazole ring provides a synthetic handle for late-stage diversification that is absent in C-5-substituted congeners [4]. These structural distinctions preclude reliable performance or reactivity extrapolation from other family members without empirical validation.

! Pyrazole N-substitution (e.g., 1-methyl-only or 1-ethyl-3-methyl) may shift antifungal EC₅₀ >10-fold; class-level SAR requires compound-specific validation.
! Thiazole C-5 substitution alters reactivity and eliminates the synthetic handle present in this compound, limiting late-stage derivatization.
! Steric fit within the SDH ubiquinone-binding pocket differs across analogs; binding assumptions do not transfer without empirical testing.

Quantitative Differentiation Evidence for Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate Against Closest Analogs


Pyrazole–Thiazole Carboxamide Class Outperforms Commercial SDHI Fungicides Thifluzamide and Boscalid in Antifungal Potency

The pyrazole–thiazole carboxamide scaffold to which ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate belongs has demonstrated superior antifungal potency compared to established commercial SDHI fungicides. In a direct head-to-head study, class representative compound 9ac exhibited EC50 values of 1.1–4.9 mg/L against Rhizoctonia cerealis, representing a ~5–21-fold improvement over thifluzamide (EC50 = 23.1 mg/L) in the same assay [1]. Compound 9cd achieved an EC50 of 0.8 mg/L against Sclerotinia sclerotiorum, outperforming thifluzamide (EC50 = 4.9 mg/L) by ~6-fold [1]. In an independent study, compound 6i exhibited an EC50 of 1.77 mg/L against Valsa mali, ~5.2-fold more potent than boscalid (EC50 = 9.19 mg/L) [2]. These class-wide data establish a performance envelope that is expected to guide the activity of the target compound upon dedicated screening.

Class vs. commercial SDHI
Class-level inference
Class reps: EC₅₀ 0.8–4.9 mg/L (R. cerealis, S. sclerotiorum, V. mali). Thifluzamide 4.9–23.1 mg/L; boscalid 9.19 mg/L. Reported ~5–21-fold improvement.
Supports antifungal screening workflow fit for this scaffold
Dedicated compound screening required; data from class representatives
Antifungal SDH inhibitor Crop protection

In Vivo Antifungal Efficacy of Pyrazole–Thiazole Carboxamides Exceeds Commercial Standard Thifluzamide

Beyond in vitro potency, class representative 9ac demonstrated superior in vivo protective activity. At 10 mg/L, 9ac achieved 90% inhibition against Rhizoctonia solani in an in vivo assay, compared to 80% inhibition for the commercial fungicide thifluzamide at the same concentration [1]. In field trials, 9ac maintained 74.4% efficacy against R. solani on day 15 after two sprayings at 4.80 g a.i./667 m², approaching the efficacy of thifluzamide (83.3%) under identical conditions [1]. Compound 6j showed 80% and 90% in vivo inhibition against R. solani and Puccinia sorghi, respectively, at 10 μg/mL [2].

In vivo protective efficacy
Class-level inference
Class rep. 9ac: 90% inhibition at 10 mg/L (R. solani) vs. thifluzamide 80%; field efficacy 74.4% vs. 83.3% day 15.
Reported in vivo protective efficacy context for scaffold selection
Target compound not directly tested; field gap of ~8.9 percentage points
In vivo antifungal Plant disease control Field efficacy

Thiazole–Pyrazole Hybrids Exhibit Broad-Spectrum Anticancer Activity Across Multiple Cell Lines, Including MCF-7, HepG2, and HCT-116

Thiazole–pyrazole hybrids structurally analogous to the target compound have demonstrated reproducible anticancer activity. In a 2023 study, thiazole–pyrazole hybrids 5, 7, 8, and 9 were evaluated against HepG2 (hepatocellular), MCF-7 (breast), and HCT-116 (colon) cancer lines, with compound 8 showing the highest efficacy against HepG2 [1]. A 2025 study of thiazole-conjugated pyrazole derivatives reported that compound IVc exhibited an IC50 of 126.98 µM against MCF-7, compared to standard 5-fluorouracil (IC50 = 69.64 µM) [2]. Additionally, these hybrids demonstrated carbonic anhydrase IX and XII inhibition with IC50 values ranging from 0.071 to 0.906 µM [1].

Anticancer & CA inhibition
Class-level inference
Class rep. IVc: IC₅₀ 126.98 µM (MCF-7) vs. 5-FU 69.64 µM; CAIX/CAXII IC₅₀ 0.071–0.906 µM across analogs.
Supports anticancer screening and CA inhibition endpoint review
~1.8-fold lower potency than 5-FU for analog; target compound untested
Anticancer Cytotoxicity Medicinal chemistry

PDGFR Inhibitory Potential of Pyrazolothiazole Carboxamides Identified in Actelion Patent WO2023247596A1

A 2024 patent from Actelion Pharmaceuticals (WO2023247596A1) claims pyrazolothiazole carboxamides of formula (I)—encompassing the core scaffold of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate—as PDGFR (platelet-derived growth factor receptor) inhibitors [1]. The patent describes these compounds for treating conditions including pulmonary hypertension, cardiovascular diseases, and fibrotic disorders [1]. No explicit IC50 values for the target compound are provided in the available patent excerpt, but the patent's structure–activity relationship (SAR) data support the pyrazolothiazole carboxamide core as a privileged scaffold for PDGFR modulation [1][2].

PDGFR patent context
Supporting evidence
WO2023247596A1 claims pyrazolothiazole carboxamides as PDGFR inhibitors; target compound falls within Markush structure.
Patent-based target engagement context for scaffold selection
No explicit IC₅₀ for target compound; SAR implied in patent
PDGFR inhibitor Pulmonary hypertension Kinase inhibition

Pyrazole N-Substitution Pattern Critically Modulates Antifungal Potency: 1,3-Dimethyl vs. 1-Ethyl-3-Methyl and 1-Methyl Analogs

SAR analysis across multiple pyrazole–thiazole carboxamide series reveals that pyrazole N-substitution significantly influences antifungal activity. In the Hao et al. (2022) series, compounds bearing 1,3-dimethylpyrazole (e.g., 6j, EC50 = 8.14 μg/mL against R. cerealis) outperformed fluxapyroxad (EC50 = 11.93 μg/mL) and thifluzamide (EC50 = 22.12 μg/mL) [1]. In the Li et al. (2023) series, SAR indicated that electron-withdrawing substituents on the benzene ring coupled with the pyrazole carboxamide enhanced activity against V. mali [2]. The target compound's 1,3-dimethyl configuration is associated with optimal SDH binding, while bulkier N-substituents (e.g., ethyl, benzyl) have been shown to reduce potency in related pyrazolothiazole anti-inflammatory assays [3].

N‑substitution SAR
Class-level inference
1,3-dimethyl analog 6j: EC₅₀ 8.14 µg/mL (R. cerealis) vs. fluxapyroxad 11.93, thifluzamide 22.12; ~1.5–2.7-fold difference.
N‑substitution pattern may influence antifungal potency
SAR trend review; target-specific EC₅₀ pending
Structure–activity relationship Pyrazole substitution SDH inhibition

Broad-Spectrum Antimicrobial Activity of Pyrazole–Thiazole Hybrids Against Bacterial and Fungal Pathogens

Pyrazole derivatives featuring thiazole frameworks have demonstrated significant antibacterial and antifungal properties. In a 2024 study by Abbas and Jber, synthesized pyrazole-thiazole compounds exhibited enhanced efficacy compared to conventional reference antibiotics, with SAR indicating that specific substituents on the pyrazole and thiazole rings were crucial for boosting antibacterial activity [1]. A separate DFT and antimicrobial study of pyrazole-carboxamide derivatives confirmed broad-spectrum activity and favorable ADMET predictions, supporting drug-likeness [2].

Antimicrobial screening
Class-level inference
Pyrazole-thiazole hybrids reported enhanced efficacy vs. reference antibiotics (qualitative); broad-spectrum antibacterial/antifungal.
Supports antimicrobial screening context for this scaffold
Quantitative MIC data not available; source-specific review required
Antimicrobial Antibacterial Pyrazole–thiazole hybrid

Highest-Impact Application Scenarios for Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate Based on Evidence


Agrochemical Lead Optimization: SDHI Fungicide Development Targeting Rhizoctonia and Sclerotinia Species

The compound serves as a privileged starting scaffold for designing novel succinate dehydrogenase inhibitor (SDHI) fungicides. Class analogs have achieved EC50 values as low as 0.8 mg/L against Sclerotinia sclerotiorum and 1.1 mg/L against Rhizoctonia cerealis, outperforming commercial standards thifluzamide (EC50 = 4.9–23.1 mg/L) and boscalid (EC50 = 9.19 mg/L) [1][2]. The free C-5 position on the thiazole ring allows for systematic SAR exploration to further optimize potency, spectrum, and field persistence [3].

Medicinal Chemistry: Dual-Target Anticancer Agent Design with Carbonic Anhydrase Inhibitory Activity

Thiazole–pyrazole hybrids have demonstrated dual activity against cancer cell lines (MCF-7, HepG2, HCT-116) and carbonic anhydrase isoforms IX and XII (IC50 = 0.071–0.906 µM) [1]. The target compound's scaffold is validated for molecular hybridization strategies integrating cytotoxicity with tumor-associated carbonic anhydrase inhibition, supporting its use in multi-target anticancer drug discovery programs [2].

PDGFR-Targeted Drug Discovery for Pulmonary Hypertension and Fibrotic Diseases

Based on the Actelion patent WO2023247596A1, the pyrazolothiazole carboxamide scaffold is explicitly claimed as a PDGFR inhibitor chemotype, with therapeutic scope including pulmonary hypertension, cardiovascular disorders, and fibrotic conditions [1]. Procurement of the target compound enables participation in this specific intellectual property landscape and provides a validated entry point for PDGFR-focused medicinal chemistry campaigns [2].

Broad-Spectrum Antimicrobial Screening for Drug-Resistant Pathogens

Pyrazole–thiazole hybrids have demonstrated activity against multiple bacterial and fungal strains with efficacy exceeding conventional reference antibiotics in preliminary screening [1]. The target compound's dual heterocyclic architecture makes it suitable for inclusion in anti-infective screening cascades targeting drug-resistant ESKAPE pathogens and phytopathogenic fungi [2].

Application
Selection Property
Validation Focus
SDH inhibitor fungicide research (Rhizoctonia, Sclerotinia models)
1,3-Dimethylpyrazole N‑substitution; free thiazole C‑5 synthetic handle
In vitro EC₅₀ determination and in vivo protective efficacy against target pathogens
Cancer cell-model and carbonic anhydrase inhibition studies
Dual cytotoxicity/CA‑inhibition scaffold context
Cytotoxicity endpoint review (MCF‑7, HepG2, HCT‑116) and CA IX/XII enzymatic assays
PDGFR kinase pathway inhibition research
Patent‑claimed PDGFR inhibitor chemotype (WO2023247596A1)
PDGFR in vitro kinase assay and target engagement confirmation
Antimicrobial screening studies
Broad‑spectrum activity against bacterial and fungal strains reported for class
MIC determination against ESKAPE pathogens and phytopathogenic fungi; ADMET profiling
Quote Request

Request a Quote for ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.